Difluorohydrazine-1,2-dicarbonitrile

Description

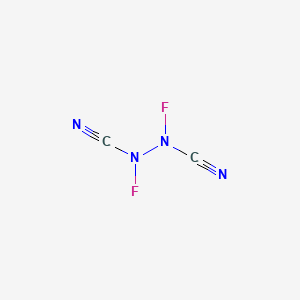

Difluorohydrazine-1,2-dicarbonitrile is a fluorinated derivative of benzene-1,2-dicarbonitrile, characterized by two nitrile groups (-CN) at the 1,2-positions and fluorine substituents. These compounds are pivotal in materials science due to their electron-withdrawing properties, enabling applications in nonlinear optics (NLO), organic light-emitting diodes (OLEDs), and phthalocyanine synthesis .

Properties

CAS No. |

114045-08-8 |

|---|---|

Molecular Formula |

C2F2N4 |

Molecular Weight |

118.05 g/mol |

IUPAC Name |

[cyano(fluoro)amino]-fluorocyanamide |

InChI |

InChI=1S/C2F2N4/c3-7(1-5)8(4)2-6 |

InChI Key |

KIDGFFJHUDJFGD-UHFFFAOYSA-N |

Canonical SMILES |

C(#N)N(N(C#N)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of difluorohydrazine-1,2-dicarbonitrile typically involves the reaction of hydrazine derivatives with fluorinating agents under controlled conditions. One common method includes the reaction of hydrazine with difluorocarbene precursors in the presence of a base. The reaction is carried out at low temperatures to prevent decomposition and to ensure high yield.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of automated systems ensures consistent quality and scalability. The process typically includes steps such as purification and crystallization to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Difluorohydrazine-1,2-dicarbonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form difluorohydrazine oxides.

Reduction: Reduction reactions can convert it into hydrazine derivatives.

Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are employed under mild conditions.

Major Products Formed

The major products formed from these reactions include various hydrazine derivatives, fluorinated compounds, and substituted hydrazines, depending on the reaction conditions and reagents used.

Scientific Research Applications

Difluorohydrazine-1,2-dicarbonitrile has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which difluorohydrazine-1,2-dicarbonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s reactivity and ability to form stable complexes with target molecules. Pathways involved include inhibition of enzyme activity and modulation of receptor functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzene-1,2-dicarbonitrile Derivatives

Benzene-1,2-dicarbonitrile serves as a foundational structure for numerous charge-transfer chromophores. Key derivatives include:

- 3-Fluorobenzene-1,2-dicarbonitrile and 4-Fluorobenzene-1,2-dicarbonitrile : Fluorine substituents enhance electron-withdrawing capacity, improving NLO performance. These compounds are precursors to fluorophthalonitriles, which form fluorinated phthalocyanines for use in photodynamic therapy and supramolecular assemblies .

- 4,5-Disubstituted benzene-1,2-dicarbonitriles : Functionalized with groups like carbazole, these derivatives exhibit high thermal stability and are used in OLEDs for delayed fluorescence applications .

Key Differences :

- Electron-Withdrawing Strength: Fluorine substituents increase acceptor strength compared to non-fluorinated analogs, red-shifting absorption/emission spectra and enhancing charge-transfer efficiency .

- Thermal Stability : Oligo(phenyleneethynylene)-functionalized derivatives show superior thermal and photochemical stability, critical for device longevity .

Table 1: Properties of Benzene-1,2-dicarbonitrile Derivatives

| Compound | Substituents | Key Applications | Thermal Stability | Electron-Withdrawing Ability |

|---|---|---|---|---|

| Benzene-1,2-dicarbonitrile | None | Phthalocyanine synthesis | Moderate | Baseline |

| 3-Fluorobenzene-1,2-dicarbonitrile | 3-F | Fluorophthalonitrile precursors | High | High |

| 4-Carbazole-benzene-1,2-dicarbonitrile | 4-Carbazole | OLEDs, NLO materials | Very High | Moderate-High |

Pyrazine-2,3-dicarbonitrile Derivatives

Pyrazine-2,3-dicarbonitriles are isolobal to benzene-1,2-dicarbonitriles but feature a nitrogen-rich aromatic core. This structural difference alters electronic properties:

- Redox Behavior: Pyrazine derivatives exhibit lower reduction potentials due to the electron-deficient nature of the pyrazine ring, facilitating stronger charge-transfer interactions .

- Planarization Effects : The pyrazine core promotes planar π-linkers, improving conjugation and NLO response compared to bent benzene-based systems .

Table 2: Benzene vs. Pyrazine Dicarbonitrile Comparison

| Property | Benzene-1,2-dicarbonitrile | Pyrazine-2,3-dicarbonitrile |

|---|---|---|

| Aromatic Core | Benzene | Pyrazine (N-containing) |

| Reduction Potential (V) | -1.2 to -1.5 | -0.8 to -1.0 |

| NLO Efficiency (SHG response) | Moderate | High |

| Application Focus | Phthalocyanines, OLEDs | Sensors, Catalysts |

Hydrazine-Functionalized Analogs

- Toxicity Profile: 1,2-Diphenylhydrazine is rapidly oxidized in aerobic environments, limiting environmental persistence. However, its toxicity data (e.g., carcinogenicity) are incomplete, highlighting the need for substituent-specific studies .

Research Findings and Implications

- NLO and OLED Performance: Fluorinated benzene-1,2-dicarbonitriles outperform non-fluorinated analogs in NLO applications due to enhanced electron withdrawal. Adachi et al. demonstrated that carbazole-functionalized derivatives achieve external quantum efficiencies >20% in OLEDs .

- Synthetic Versatility : Benzene-1,2-dicarbonitriles are easily functionalized via nucleophilic substitution (e.g., with alkoxy or aryloxy groups), enabling tailored properties for specific applications .

- Data Gaps: Limited toxicity and environmental fate data exist for fluorinated and hydrazine-functionalized derivatives, necessitating further study to assess risks in industrial use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.